Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9N3O2 . It has a molecular weight of 215.21 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3O2/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14/h3-5,7H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives serve as precursors in the synthesis of a wide range of heterocyclic compounds. For instance, it has been used in the development of guanine analogs, although these did not show significant antiviral activity, highlighting the exploration of its potential in creating bioactive molecules (Ehler, Robins, & Meyer, 1977).
- Research has shown the compound's application in synthesizing 2-hydroxypyrazolo[1,5-a]pyridine through the reaction with ethyl 2-pyridylacetate, which undergoes further chemical transformations, indicating its versatility in organic synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Insecticidal Assessment
- The compound's derivatives have been evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the role of such chemicals in developing new agrochemicals (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Structural and Spectroscopic Studies
- This compound has been involved in the synthesis of dihydrotetrazolopyrimidine derivatives, demonstrating its utility in creating compounds with potential biological activities. The molecular structure of such compounds is characterized using various spectroscopic methods, providing insight into their chemical properties (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).
Ring-Chain Isomerism and Fluoroalkylation
- The compound has been used in the synthesis of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which exhibit ring-chain isomerism. Such studies contribute to the understanding of structural dynamics in organic molecules and the development of materials with unique properties (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).
Pharmacological Applications
- Derivatives of this compound have been synthesized and evaluated for their binding affinity at adenosine receptors, showing high affinity and selectivity toward the A1 receptor subtype. This indicates its potential application in designing selective receptor modulators (Manetti, Schenone, Bondavalli, Brullo, Bruno, Ranise, Mosti, Menozzi, Fossa, Trincavelli, Martini, Martinelli, Tintori, & Botta, 2005).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14/h3-5,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKVPCHAUOFSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823228-03-0 |
Source
|
Record name | ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.